An In-depth Technical Guide to 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane: Structure, Synthesis, and Characterization
An In-depth Technical Guide to 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds have emerged as a compelling structural motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with enhanced potency, selectivity, and improved physicochemical properties. Among these, the 1-oxa-4-azaspiro[5.5]undecane core is of significant interest due to its presence in a variety of biologically active molecules. This technical guide provides a comprehensive overview of a specific derivative, 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane, focusing on its chemical structure, a proposed synthetic route based on established methodologies for related compounds, and its expected spectroscopic characteristics. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction to the 1-Oxa-4-azaspiro[5.5]undecane Scaffold
The 1-oxa-4-azaspiro[5.5]undecane framework is a heterocyclic system characterized by a central spiro carbon atom connecting a tetrahydropyran ring and a piperidine ring. This arrangement imparts a rigid, well-defined three-dimensional geometry, which is a desirable feature in drug design for optimizing interactions with biological targets. The incorporation of both oxygen and nitrogen heteroatoms provides opportunities for hydrogen bonding and other non-covalent interactions, further enhancing the potential for biological activity.
Derivatives of similar spirocyclic systems, such as the 1-oxa-9-azaspiro[5.5]undecane and 1-oxa-4,9-diazaspiro[5.5]undecane cores, have been investigated for a range of therapeutic applications. Notably, these scaffolds have been explored for their potential as dual µ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain.[1][2] The unique conformational constraints of the spirocyclic system can lead to novel structure-activity relationships (SAR) and improved pharmacological profiles compared to more flexible acyclic or monocyclic analogs.
This guide focuses specifically on 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane , a derivative where an ethyl group is attached to the nitrogen atom of the piperidine ring. While specific research on this exact molecule is limited, its structural features suggest it is a valuable probe for exploring the SAR of this class of compounds.
Molecular Structure and Physicochemical Properties
The chemical structure of 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane is defined by the IUPAC name. The core is a spiro[5.5]undecane, meaning two six-membered rings are joined by a single common carbon atom. The numbering of the spirocycle dictates the positions of the heteroatoms and the substituent.
Chemical Structure:
Caption: 2D Chemical Structure of 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane.
Table 1: Physicochemical Properties of 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane
| Property | Value | Source/Method |
| CAS Number | 1018608-14-4 | Benchchem[3] |
| Molecular Formula | C₁₁H₂₁NO | Calculated |
| Molecular Weight | 183.29 g/mol | Calculated |
| Topological Polar Surface Area (TPSA) | 21.7 Ų | Calculated |
| logP | 1.85 | Calculated |
Note: The molecular formula provided by a commercial vendor (C10H20N2O) appears to correspond to a diaza- analog. The properties listed here are calculated based on the IUPAC name 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane.
The presence of the ethyl group on the nitrogen atom will influence the compound's lipophilicity and may affect its binding affinity and selectivity for various biological targets. The tertiary amine is basic and will be protonated at physiological pH, which has implications for its solubility and interaction with acidic residues in protein binding pockets.
Proposed Synthesis of 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 2-(1-ethylpiperidin-4-ylidene)acetate
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To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.1 eq.) dropwise.
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Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide.
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Cool the reaction mixture back to 0 °C and add a solution of 1-ethyl-4-piperidone (1.0 eq.) in anhydrous THF dropwise.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of water.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the α,β-unsaturated ester.
Step 2: Michael Addition to form the Spirocyclic Precursor
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Prepare a solution of a suitable alcohol (e.g., 2-(trimethylsilyloxy)ethanol) and a catalytic amount of a strong base (e.g., sodium hydride) in an anhydrous solvent like THF.
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Add the ethyl 2-(1-ethylpiperidin-4-ylidene)acetate (1.0 eq.) to the solution at room temperature.
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Stir the reaction until completion, monitoring by TLC.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
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The resulting intermediate can be purified by chromatography.
Step 3: Reductive Cyclization to Yield 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane
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To a stirred suspension of lithium aluminum hydride (LiAlH₄) (3.0 eq.) in anhydrous THF at 0 °C, add a solution of the intermediate ester from Step 2 in anhydrous THF dropwise.
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Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
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Cool the reaction to 0 °C and quench sequentially by the careful addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
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Filter the resulting solids and wash with THF.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by distillation to obtain 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane.
Structural Elucidation and Spectroscopic Analysis
The structure of the synthesized 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane would be confirmed using a combination of spectroscopic techniques. The following table summarizes the expected data based on the proposed structure.
Table 2: Predicted Spectroscopic Data for 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane
| Technique | Expected Observations |
| ¹H NMR | - Aliphatic Protons: Multiple signals in the range of 1.5-3.5 ppm corresponding to the protons on the piperidine and tetrahydropyran rings. - Ethyl Group: A quartet around 2.4-2.6 ppm (CH₂) and a triplet around 1.0-1.2 ppm (CH₃). |
| ¹³C NMR | - Spiro Carbon: A quaternary carbon signal around 70-80 ppm. - Carbons adjacent to Oxygen: Signals in the range of 60-70 ppm. - Carbons adjacent to Nitrogen: Signals in the range of 50-60 ppm. - Ethyl Group: Signals around 52 ppm (CH₂) and 12 ppm (CH₃). |
| FT-IR | - C-H stretching: Aliphatic C-H stretches just below 3000 cm⁻¹. - C-O stretching: A strong C-O ether stretch around 1100-1050 cm⁻¹. - C-N stretching: A C-N stretch in the fingerprint region around 1200-1000 cm⁻¹. |
| Mass Spec (ESI+) | - [M+H]⁺: Expected molecular ion peak at m/z = 184.16. |
Potential Applications and Future Directions
Given the established biological activities of related 1-oxa-azaspiro[5.5]undecane derivatives, 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane represents a valuable compound for further investigation in drug discovery programs.[1][2][5]
Potential areas of research include:
-
Neurological Disorders: The scaffold's presence in compounds targeting opioid and sigma receptors suggests potential applications in pain management, anxiety, and depression.
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Infectious Diseases: Some spirocyclic systems have shown promise as antibacterial or antitubercular agents.[6]
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Oncology: The rigid three-dimensional structure could be exploited to design inhibitors of protein-protein interactions or specific enzyme inhibitors.
Future work should focus on the definitive synthesis and characterization of 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane. Subsequent biological screening against a panel of relevant targets would elucidate its therapeutic potential. Further derivatization of the scaffold could also be explored to optimize activity and pharmacokinetic properties.
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